molecular formula C6H8FN3 B3220743 (R)-1-(5-Fluoropyrimidin-2-YL)ethanamine CAS No. 1202352-14-4

(R)-1-(5-Fluoropyrimidin-2-YL)ethanamine

Cat. No.: B3220743
CAS No.: 1202352-14-4
M. Wt: 141.15
InChI Key: AHCHUPFJXHQIRC-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(5-Fluoropyrimidin-2-YL)ethanamine is a useful research compound. Its molecular formula is C6H8FN3 and its molecular weight is 141.15. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Kinase Inhibition

  • Synthesis in JAK2 Kinase Inhibition: The synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate of the JAK2 kinase inhibitor AZD1480, has been achieved using immobilized amine transaminase. This process includes the use of a packed-bed reactor and a continuous flow biotransformation, achieving over 99% optical purity and a 35% yield (Semproli et al., 2020).

Antimicrobial and Antifungal Activity

  • Novel Amides with Antimicrobial Activity: A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides synthesized from (R)-1-(5-Fluoropyrimidin-2-YL)ethanamine have shown promising antibacterial and antifungal activities, comparable to standard medicinal drugs like chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).

Cancer Research

  • Role in Cancer Treatment: The synthesis of various derivatives of this compound is significant in cancer treatment research. These derivatives have been studied for their potential as kinase inhibitors and as components in chemotherapy drugs like fluoropyrimidines (Mcsheehy & Griffiths, 1989).

Biocatalysis and Organic Chemistry

  • Biocatalyst in Organic Synthesis: Utilizing ω-transaminase biocatalyst for the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine demonstrates a significant application in organic synthesis. This process involves a two-phase system and achieves a high yield and enantiomeric excess, highlighting the compound's relevance in creating intermediates for pharmaceuticals (Meadows et al., 2013).

Properties

IUPAC Name

(1R)-1-(5-fluoropyrimidin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCHUPFJXHQIRC-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=N1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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